3-Thiomorpholinomethyl-4'-trifluoromethylbenzophenone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 3-Thiomorpholinomethyl-4'-trifluoromethylbenzophenone is not directly mentioned in the provided papers. However, the papers discuss related compounds that share some structural features or reactivity patterns with the compound of interest. For instance, the first paper describes a compound with a thiomorpholinomethyl group attached to a [1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one moiety, which indicates the potential for complex heterocyclic systems incorporating the thiomorpholine moiety . The second paper discusses thiobenzophenone derivatives and their reactivity, particularly in the context of cycloadditions with various dipolarophiles . These studies provide insights into the chemical behavior and properties that might be expected for 3-Thiomorpholinomethyl-4'-trifluoromethylbenzophenone.

Synthesis Analysis

The synthesis of related compounds involves the formation of complex heterocyclic structures. In the first paper, the synthesis of a triazoloquinazolinone derivative with a thiomorpholinomethyl group is achieved, and the structure is confirmed using various spectroscopic techniques . Although the synthesis of 3-Thiomorpholinomethyl-4'-trifluoromethylbenzophenone is not detailed, similar synthetic strategies could potentially be applied, such as the use of NMR, FT-IR spectroscopy, and mass spectrometry for structural determination.

Molecular Structure Analysis

The molecular structure of the compound in the first paper is elucidated using X-ray diffraction and DFT calculations, which provide detailed information about the optimized molecular crystal structure and the most stable conformation . These techniques could be used to analyze the molecular structure of 3-Thiomorpholinomethyl-4'-trifluoromethylbenzophenone, predicting its conformation and stability.

Chemical Reactions Analysis

The second paper provides insight into the reactivity of thiobenzophenone derivatives, which are structurally related to the compound of interest. It describes the formation of a thiadiazoline intermediate and its subsequent reaction to generate a nucleophilic 1,3-dipole that undergoes cycloadditions with electrophilic C,C multiple bonds . This suggests that 3-Thiomorpholinomethyl-4'-trifluoromethylbenzophenone may also participate in similar cycloaddition reactions due to the presence of the thiobenzophenone moiety.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 3-Thiomorpholinomethyl-4'-trifluoromethylbenzophenone are not directly reported, the papers provide information on related compounds. The first paper's use of Hirshfeld surface analysis and 2D fingerprinting supports the quantitative analysis of intermolecular interactions in crystals . The second paper's discussion of reactivity models and rate constants for various dipolarophiles provides a basis for understanding the reactivity of the compound of interest . These analyses could inform predictions about the physical and chemical properties of 3-Thiomorpholinomethyl-4'-trifluoromethylbenzophenone, such as its crystalline behavior and reactivity profile.

Applications De Recherche Scientifique

Analytical Methods for Antioxidant Activity

A critical presentation of analytical tests used to determine antioxidant activity highlights the importance of various assays in assessing the kinetics or equilibrium state based on spectrophotometry. These methods are crucial for analyzing the antioxidant capacity of complex samples, potentially applicable to compounds like 3-Thiomorpholinomethyl-4'-trifluoromethylbenzophenone if investigated for antioxidant properties (Munteanu & Apetrei, 2021).

Environmental Fate and Effects of Organic Compounds

The review on the environmental fate and effects of the lampricide TFM, although not directly related to 3-Thiomorpholinomethyl-4'-trifluoromethylbenzophenone, sheds light on the importance of understanding the environmental impact of chemical compounds. Such insights could guide research on the ecological implications of various benzophenone derivatives (Hubert, 2003).

CO2 Capture and Conversion

Research into nitrogen-doped porous polymers, like covalent triazine frameworks (CTFs), for CO2 capture highlights a significant area of scientific investigation. The potential for chemical compounds to contribute to CO2 sequestration and conversion into useful products is a critical research domain, which could extend to exploring the capabilities of 3-Thiomorpholinomethyl-4'-trifluoromethylbenzophenone derivatives in similar applications (Mukhtar et al., 2020).

Medicinal Chemistry of Antiestrogens

The search for nonsteroidal antiestrogens for treating hormone-dependent breast tumors highlights the broader pharmaceutical applications of benzophenone derivatives. This research area may encompass compounds like 3-Thiomorpholinomethyl-4'-trifluoromethylbenzophenone in exploring novel therapeutic agents (Magarian et al., 1994).

Adsorption of Heavy Metals

The review on the use of kaolinite and montmorillonite for heavy metal adsorption from water underlines the significance of adsorbent materials in environmental cleanup. Investigating the adsorptive properties of 3-Thiomorpholinomethyl-4'-trifluoromethylbenzophenone and its derivatives could open new avenues in the removal of toxic metals from aqueous solutions (Bhattacharyya & Gupta, 2008).

Safety And Hazards

Propriétés

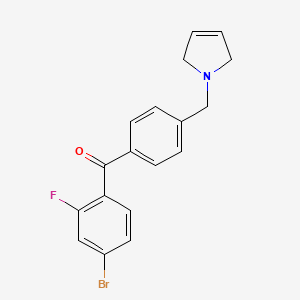

IUPAC Name |

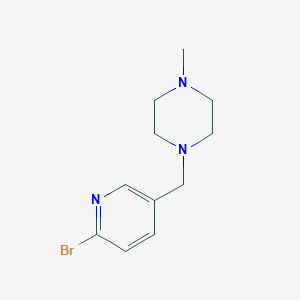

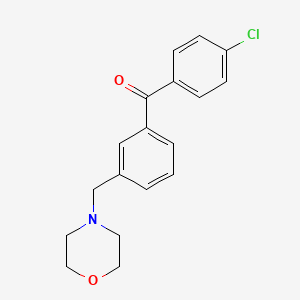

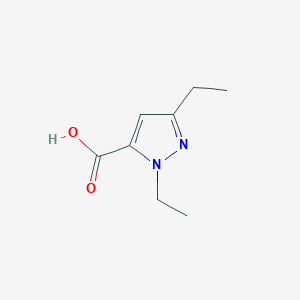

[3-(thiomorpholin-4-ylmethyl)phenyl]-[4-(trifluoromethyl)phenyl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18F3NOS/c20-19(21,22)17-6-4-15(5-7-17)18(24)16-3-1-2-14(12-16)13-23-8-10-25-11-9-23/h1-7,12H,8-11,13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIHAJWJPAKFISY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1CC2=CC(=CC=C2)C(=O)C3=CC=C(C=C3)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18F3NOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30643383 |

Source

|

| Record name | {3-[(Thiomorpholin-4-yl)methyl]phenyl}[4-(trifluoromethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30643383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

365.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Thiomorpholinomethyl-4'-trifluoromethylbenzophenone | |

CAS RN |

898763-49-0 |

Source

|

| Record name | {3-[(Thiomorpholin-4-yl)methyl]phenyl}[4-(trifluoromethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30643383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[2-(4-Iodophenyl)ethyl]morpholine](/img/structure/B1343335.png)